tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate
Overview
Description
The compound tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate is a chemical of interest in various synthetic organic chemistry applications. While the specific compound is not directly mentioned in the provided papers, related compounds and methodologies can offer insights into its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related tert-butyl carbamate compounds involves multi-step organic reactions, often starting from simple precursors like aldehydes or amino acids. For instance, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate was achieved from L-Serine through a seven-step process, including esterification, protection, reduction, and Corey-Fuchs reaction 10. Similarly, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate involved an iodolactamization as a key step . These methods could potentially be adapted for the synthesis of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is often confirmed using techniques such as X-ray crystallography. For example, the crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate provided insight into the relative substitution of the cyclopentane ring, which is crucial for the enantioselective synthesis of carbocyclic analogues of nucleotides . This information is valuable for understanding the three-dimensional arrangement of atoms in tert-butyl carbamate compounds and can guide the synthesis of the target compound.
Chemical Reactions Analysis
Tert-butyl carbamate compounds participate in various chemical reactions, which are essential for their transformation into desired products. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, optically active cyclohexenone derivatives synthesized from tert-butyl carbamate precursors show excellent diastereoselectivity in reactions with cyanocuprates . These reactions are indicative of the versatility of tert-butyl carbamate derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For example, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate demonstrated excellent enantioselectivity, leading to optically pure enantiomers . This suggests that the steric and electronic properties of the tert-butyl group play a significant role in the reactivity and selectivity of these compounds. The physical properties such as solubility, melting point, and boiling point would be determined by the specific functional groups and overall molecular geometry of the tert-butyl carbamate compound .
Scientific Research Applications
Synthesis and Characterization
Intermediate for Enantioselective Synthesis : This compound serves as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated in the study by Ober et al. (2004). The crystal structure of this intermediate was crucial in confirming the substitution of the cyclopentane ring, mirroring that in β-2-deoxyribosylamine (Ober et al., 2004).
Key Intermediate for Chiral Organoselenanes and Organotelluranes : Piovan et al. (2011) studied the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate. This process led to the production of optically pure enantiomers, important for the synthesis of chiral organoselenanes and organotelluranes (Piovan et al., 2011).
Stereoselective Synthesis of Factor Xa Inhibitors : Wang et al. (2017) presented an efficient route for the preparation of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, a key intermediate for factor Xa inhibitors. This route was notable for its limited use of column chromatography, making it scalable (Wang et al., 2017).
Chemical Reactions and Properties
Chemical Modification and Reactions : Wu (2011) explored reactions involving tert-butyl-(2-(2-hydroxy)ethyl)carbamate, including its condensation with 1-bromo-6-chlorohexane, showcasing the compound's versatility in chemical synthesis (Wu, 2011).
Synthesis of Platinum(IV) Carbamate Complexes : Wilson and Lippard (2011) discussed the synthesis and characterization of platinum(IV) complexes with tert-butyl carbamate, highlighting their potential in biological applications like cytotoxicity studies (Wilson & Lippard, 2011).
Applications in Organic Chemistry
Synthesis of Natural Products : Tang et al. (2014) synthesized tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate, an intermediate in the production of the natural product jaspine B, demonstrating its application in the synthesis of biologically active compounds (Tang et al., 2014).
Utilization in Fluorescent Sensory Materials : Sun et al. (2015) synthesized benzothizole modified carbazole derivatives, including tert-butyl carbazole, for detecting volatile acid vapors. This highlights the compound's role in creating sensory materials with significant environmental and industrial applications (Sun et al., 2015).
Influence in Chromatographic Separation : Husain et al. (1995) examined the effect of tert-butyl (N-hydroxy)carbamate as a co-modifier in cyclodextrin-modified mobile phases on the separation of polyaromatic hydrocarbons, signifying its utility in improving chromatographic techniques (Husain et al., 1995).
Synthesis of Fragrance Compounds : Tentori et al. (2020) used tert-butyl cyclohexyl acetate in a continuous-flow biocatalytic process for synthesizing commercial fragrances. This demonstrates the compound's practical application in the fragrance industry (Tentori et al., 2020).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[4-(2-hydroxyethyl)cyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h10-11,15H,4-9H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNFSGIXLVLQNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301168955 | |
Record name | 1,1-Dimethylethyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301168955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate | |
CAS RN |
917342-29-1 | |
Record name | 1,1-Dimethylethyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301168955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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